2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile
Overview
Description
“2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile” is a chemical compound with the molecular formula C8H7ClN2 . It has a molecular weight of 166.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile” is1S/C8H7ClN2/c1-6-7(4-5-10)2-3-8(9)11-6/h2-3H,4H2,1H3
. This code provides a detailed representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The melting point of “2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile” is reported to be between 57-58°C . The compound is a powder at room temperature .Scientific Research Applications
Photoreactivity Studies
- Photosubstitution Reactions : The ligand substitution reactions of ruthenium complexes involving acetonitrile in the presence of appropriate nucleophiles when irradiated, explore the understanding of photoreactivity mechanisms. Such studies reveal the dynamics of ligand displacement and the role of acetonitrile in these reactions (Hecker, Fanwick, & McMillin, 1991).
Structural Chemistry
- Crystal Structure Analysis : Investigations into the structure of complexes like 4-Methylpyridinium Pentachloro(4-methylpyridine-N)titanate(IV) Acetonitrile Solvate provide insights into the coordination chemistry and molecular arrangement of such compounds, highlighting the role of acetonitrile in the crystalline structure (Hensen, Pickel, Lemke, & Bolte, 1997).
Synthesis of Novel Compounds
- Photocyclization and New Compound Synthesis : Studies demonstrate the use of acetonitrile in the synthesis of new compounds like benzo[c]quinolizinium salts through photocyclization, showcasing its utility in synthetic organic chemistry (Arai, Tabuchi, Arai, Yamagishi, & Hida, 1991).
Luminescent Materials
- Synthesis of Lanthanide Podates : Research on the formation of strongly luminescent heterodinuclear complexes using acetonitrile indicates its potential in the development of advanced luminescent materials (Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, & Schaad, 1996).
Organic Synthesis
- Derivatives of Pyridothiazine : The use of 2-chloro-6-methylpyridine-3-carbonitrile in the preparation of pyridothiazine derivatives, indicating its role in facilitating diverse organic synthesis pathways (Kobayashi, Iitsuka, & Konishi, 2008).
N-Oxide Synthesis
- Oxidation to N-Oxides : Studies demonstrate the efficient oxidation of various pyridines, including 2-methylpyridine and 2,6-dimethylpyridine, to their N-oxides using acetonitrile as a solvent (Zhong, Guo, & Song, 2004).
Solvent Ligand Reactions
- Substitution Reactions in Dinuclear Molybdenum Complexes : The role of acetonitrile in substitution reactions of dinuclear molybdenum complexes, contributing to the understanding of ligand exchange mechanisms (Cayton, Chisholm, Putilina, Folting, Huffman, & Moodley, 1992).
Supramolecular Chemistry
- Self-Assembled Heterodinuclear Complexes : Research on the formation of heterodinuclear podates in acetonitrile sheds light on supramolecular chemistry and metal-ligand interactions (Piguet, Rivara-Minten, Bernardinelli, Bünzli, & Hopfgartner, 1997).
Chromatography
- Purification Techniques : Utilizing preparative liquid chromatography for the separation of 2-chloro-5-trichloromethylpyridine demonstrates acetonitrile's application in analytical chemistry (Su, Zhang, & Huang, 2006).
Safety And Hazards
The compound is labeled with the GHS05 and GHS06 pictograms, indicating that it is harmful if swallowed and causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(6-chloro-2-methylpyridin-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-7(4-5-10)2-3-8(9)11-6/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYOSVOFFJPAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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